Dipitramine

Description

Historical Trajectory and Discovery Context in Polyamine Chemistry

The field of polyamine chemistry has its roots in the late 17th century, but the structures of crucial natural polyamines like spermine (B22157) and spermidine (B129725) were not fully understood until the early 20th century. These naturally occurring compounds are now recognized as essential for cellular growth and proliferation. This critical role in cell growth led to the development of synthetic agents designed to interfere with polyamine metabolism, with the goal of creating therapies, particularly for cancer.

Early research into polyamine antagonists focused on inhibitors of biosynthetic enzymes. A significant development was the creation of symmetrical polyamine analogues, which were designed to be recognized by the cell's polyamine transport system. isotope.com These synthetic compounds could enter cells that were rapidly proliferating but could not fulfill the functions of natural polyamines, leading to a depletion of essential polyamines and a halt in cell growth. isotope.comresearchgate.net

To further refine the therapeutic potential and understand the structure-activity relationships of these molecules, researchers began to design and synthesize non-symmetrical polyamine analogues. nih.govresearchgate.net The intentional creation of asymmetry in the molecule was a strategy to explore and enhance cytotoxic effects against tumor cells. researchgate.net It was within this specific context of designing novel polyamine structures for targeted biological activity that Dipitramine was synthesized in the early 1990s as part of an effort to create selective ligands for muscarinic receptors. nih.govunibo.it

Chemical Classification and Structural Features as a Non-Symmetrical Tetraamine (B13775644)

This compound is classified as a synthetic, non-symmetrical polymethylene tetraamine. nih.gov Tetraamines are organic compounds containing four amine groups. The "non-symmetrical" designation is a key structural and functional feature. In symmetrical polyamine analogues, substitutions (like alkyl groups) are typically placed identically on both ends of the polyamine chain. In contrast, unsymmetrical analogues have different substitutions on each end, or, in the specific case of this compound, the substitutions are located on the same terminal nitrogen atom. nih.gov

This structural arrangement, with two substituents on a single terminal nitrogen, is a defining characteristic of this compound. nih.gov This specific design was the result of systematic chemical synthesis aimed at understanding how the placement and nature of substituents on a tetraamine backbone influence its ability to bind to specific biological targets. nih.gov The asymmetry of this compound is directly responsible for its unique pharmacological profile compared to other related tetraamines, such as its counterpart tripitramine (B121858), which is also a non-symmetrical tetraamine but with a different substitution pattern. nih.gov

Table 1: Chemical Compound Profile: this compound

| Property | Description | Source(s) |

|---|---|---|

| Chemical Class | Synthetic, Non-symmetrical Polymethylene Tetraamine | nih.gov |

| Key Structural Feature | A tetraamine backbone with two substituents located on the same terminal nitrogen atom. | nih.gov |

| Primary Pharmacological Role | Selective Muscarinic Receptor Antagonist | nih.gov |

| Noted Selectivity | Displays highest affinity for the M1 muscarinic receptor subtype and differentiates between M1, M2, M3, and M4 subtypes. | nih.gov |

Significance of this compound as a Research Probe in Receptor Pharmacology

The primary significance of this compound in scientific research is its use as a selective pharmacological tool, or "chemical probe," for studying muscarinic acetylcholine (B1216132) receptors. nih.govbiorxiv.org These receptors are crucial in the central and peripheral nervous systems, and the ability to distinguish between their subtypes (M1, M2, M3, M4) is essential for understanding their distinct physiological roles.

Research leading to the development of this compound demonstrated that modifying the tetraamine backbone could produce compounds with high affinity and selectivity for different muscarinic receptor subtypes. nih.gov In comparative studies, this compound was found to have the highest affinity for the M1 muscarinic receptor. nih.gov Crucially, unlike the related compound tripitramine which could not distinguish between M1 and M4 subtypes, this compound was able to differentiate among all four investigated muscarinic receptor subtypes. nih.gov This makes it a valuable laboratory tool for researchers to selectively block M1 receptors or to investigate the functions of the different muscarinic subtypes without the confounding effects of activating or blocking other subtypes simultaneously.

Overview of Preclinical Research Landscapes for Polyamine Antagonists

The preclinical research landscape for polyamine antagonists is broad, with a significant focus on oncology. Given that polyamines are vital for cell division and proliferation, cancer cells often have elevated levels of polyamines and a highly active polyamine transport system. researchgate.net This makes the polyamine system an attractive target for anticancer therapies.

The main strategies in preclinical studies involve two types of antagonists:

Inhibitors of Polyamine Biosynthesis: These compounds block the enzymes responsible for creating polyamines in the cell.

Polyamine Analogues: These molecules, which include both symmetrical and unsymmetrical structures like this compound, are designed to mimic natural polyamines. nih.govresearchgate.net They are taken up by cancer cells through the polyamine transport system but then interfere with normal polyamine functions. isotope.comresearchgate.net This can lead to the downregulation of polyamine biosynthesis and the induction of polyamine catabolism, ultimately causing cytotoxicity and apoptosis (programmed cell death) in tumor cells. isotope.com

These antagonists have been investigated in various cancer models, and the development of a diverse set of analogues has been crucial for detailed structure-activity relationship (SAR) studies, which aim to correlate a molecule's chemical structure with its biological activity. nih.gov

Table 2: Referenced Compounds

| Compound Name | Classification / Role |

|---|---|

| This compound | Synthetic, non-symmetrical tetraamine; Selective M1 muscarinic antagonist. nih.gov |

| Tripitramine | Synthetic, non-symmetrical tetraamine; Selective M2 muscarinic antagonist. nih.gov |

| Spermine | Natural polyamine (tetraamine). |

| Spermidine | Natural polyamine (triamine). |

| Putrescine | Natural polyamine (diamine); Precursor to spermidine and spermine. |

| Methoctramine | A polymethylene tetraamine used as a reference compound in muscarinic antagonist research. nih.gov |

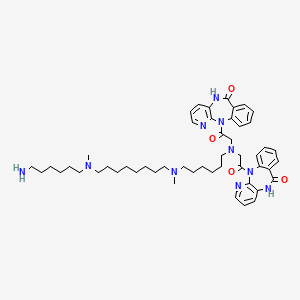

Structure

2D Structure

Propriétés

Formule moléculaire |

C50H68N10O4 |

|---|---|

Poids moléculaire |

873.1 g/mol |

Nom IUPAC |

11-[2-[6-[8-[6-aminohexyl(methyl)amino]octyl-methylamino]hexyl-[2-oxo-2-(6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-11-yl)ethyl]amino]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one |

InChI |

InChI=1S/C50H68N10O4/c1-56(34-18-8-5-15-29-51)32-16-6-3-4-7-17-33-57(2)35-19-9-10-20-36-58(37-45(61)59-43-27-13-11-23-39(43)49(63)54-41-25-21-30-52-47(41)59)38-46(62)60-44-28-14-12-24-40(44)50(64)55-42-26-22-31-53-48(42)60/h11-14,21-28,30-31H,3-10,15-20,29,32-38,51H2,1-2H3,(H,54,63)(H,55,64) |

Clé InChI |

GKAVENCEJOIXHY-UHFFFAOYSA-N |

SMILES canonique |

CN(CCCCCCCCN(C)CCCCCCN(CC(=O)N1C2=CC=CC=C2C(=O)NC3=C1N=CC=C3)CC(=O)N4C5=CC=CC=C5C(=O)NC6=C4N=CC=C6)CCCCCCN |

Synonymes |

1,1-bis(((5,11-dihydro-6-oxo-6H-pyrido(2,3-b)(1,4)benzodiazepin-11-yl)carbonyl)methyl)-8,17-dimethyl-1,8,17,24-tetraazatetracosane dipitramine |

Origine du produit |

United States |

Synthesis and Derivatization Studies

Established Synthetic Pathways for Dipitramine and Analogues

The synthesis of this compound and related polymethylene tetraamines, such as tripitramine (B121858), was notably accomplished by the research group of Melchiorre and colleagues at the University of Bologna. nih.gov The synthetic strategies for these compounds generally involve the construction of a polyamine backbone followed by the introduction of specific terminal substituents.

A common approach involves the use of diamine precursors which are then linked together. For instance, the synthesis of related tetraamines has been achieved through the reaction of a protected diamine precursor, such as one derived from 2-methoxybenzyl chloride and a primary amine, with a linking agent like 1,8-dibromooctane (B1199895) under anhydrous conditions. tandfonline.com Subsequent deprotection yields the core tetraamine (B13775644) structure. The synthesis of unsymmetrical tetraamines like this compound involves strategic protection and deprotection steps to allow for the differential substitution of the terminal amino groups. This compound itself is characterized by having two substituents on the same terminal nitrogen atom. acs.org

Methodological Advancements in Polyamine Synthesis

The synthesis of complex polyamines like this compound has benefited from general advancements in amine synthesis. Key methodologies in the field include:

Alkylation and Acylation: These are fundamental methods for extending polyamine chains and introducing functional groups. nih.gov

Fukuyama Amine Synthesis: This reaction provides a versatile method for the preparation of secondary amines and has been applied in polyamine synthesis. nih.gov

Solid-Phase Synthesis: This technique allows for the systematic construction of polyamine scaffolds, facilitating the creation of libraries of analogues for screening. rsc.org

Multicomponent Reactions: The Ugi reaction, for example, has emerged as a promising and efficient method for generating diverse polyamines in high yields from simple starting materials. nih.gov

Reductive Amination: This is a widely used method for forming C-N bonds in the synthesis of amines and their derivatives. nih.gov

Palladium-Catalyzed Reactions: Modern cross-coupling reactions have provided powerful tools for the synthesis of complex amines, including tertiary amines, under mild conditions. ganeshremedies.com

These advanced synthetic methods provide the necessary tools to create a wide array of polyamine derivatives with precise structural control, which is essential for detailed structure-activity relationship studies.

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues of this compound have been driven by the goal of understanding and optimizing interactions with muscarinic receptors. This has involved the systematic modification of the polyamine structure, including the length of the polymethylene chain and the nature of the substituents on the terminal nitrogen atoms. researchgate.net

Structure-activity relationship (SAR) studies have been crucial in elucidating the features of polymethylene tetraamines that govern their affinity and selectivity for different muscarinic receptor subtypes. nih.gov this compound was identified as a potent antagonist with a notable selectivity profile.

SAR studies of this compound and its analogues, including the closely related compound tripitramine, have revealed that the substitution pattern on the terminal nitrogens is a key determinant of receptor selectivity. acs.org While tripitramine shows high selectivity for the M2 muscarinic receptor, this compound displays the highest affinity for the M1 subtype and can differentiate between all four investigated muscarinic receptor subtypes (M1, M2, M3, and M4). nih.govacs.org This difference in selectivity is attributed to the distinct substitution patterns of these non-symmetrical tetraamines. acs.org The affinity of various polymethylene tetraamines for different muscarinic receptor subtypes has been quantified through binding assays, providing a clear basis for SAR analysis. nih.govnih.gov

| Compound | M1 Affinity (pKi) | M2 Affinity (pKi) | M3 Affinity (pKi) | M4 Affinity (pKi) | Selectivity Profile |

|---|---|---|---|---|---|

| This compound | 8.60 | 7.90 | 6.17 | 6.72 | M1 > M2 > M4 >> M3 |

| Tripitramine | 7.63 | 9.54 | 6.34 | 7.93 | M2 >> M4 > M1 > M3 |

| Spirotramine | 7.32 | 6.50 | 6.02 | 6.28 | M1 > M2 > M4 > M3 |

| Methoctramine | 7.46 | 8.45 | 6.90 | 7.11 | M2 > M1 > M4 > M3 |

Data sourced from functional and binding assays reported in literature. nih.govacs.org pKi is the negative logarithm of the inhibitory constant, with higher values indicating stronger binding affinity.

The development of this compound and other selective muscarinic antagonists exemplifies the "universal template" approach to drug design. researchgate.net In this strategy, the polymethylene tetraamine backbone serves as a versatile scaffold. By attaching different pharmacophoric groups to this scaffold, it is possible to modulate the affinity and selectivity of the resulting molecule for a specific biological target. researchgate.net

The key principles derived from these studies for designing novel polyamine-based muscarinic antagonists include:

Modulation of the Polymethylene Chain: The length and rigidity of the chain connecting the amine groups are critical for optimal receptor interaction. researchgate.net

Substitution of Terminal Amines: The number, type, and arrangement of substituents on the terminal nitrogen atoms are primary determinants of receptor subtype selectivity. acs.org For example, the non-symmetrical substitution in this compound and tripitramine leads to their distinct M1 versus M2 selectivity. acs.org

Introduction of Rigid Moieties: Incorporating cyclic structures within the polyamine backbone can alter the conformational flexibility and improve the biological profile of the compounds. researchgate.net

These rational design principles, informed by extensive SAR studies, provide a powerful framework for the development of new, highly selective ligands for muscarinic receptors and other biological targets. researchgate.netnih.gov

Molecular and Cellular Pharmacology

Muscarinic Acetylcholine (B1216132) Receptor Interactions

Dipitramine is recognized as a muscarinic receptor antagonist, meaning it binds to these receptors and prevents their activation by the endogenous ligand, acetylcholine. nih.gov Muscarinic receptors are a class of G protein-coupled receptors involved in a wide array of physiological functions. nih.govmdpi.com There are five subtypes of muscarinic receptors, designated M1 through M5, each with distinct tissue distributions and signaling pathways. nih.govmdpi.comdergipark.org.tr

A key characteristic of this compound is its differential affinity for the various muscarinic receptor subtypes. Research has shown that this compound displays the highest affinity for the M1 muscarinic receptor subtype. nih.gov Unlike some other tetraamines, this compound has the notable ability to distinguish between all four of the major muscarinic receptor subtypes investigated (M1, M2, M3, and M4). nih.gov

Binding assays performed on rat tissues and specific cell lines have elucidated the affinity of this compound for these receptors. The affinity is often expressed as the pKi value, which is the negative logarithm of the equilibrium dissociation constant (Ki). A higher pKi value indicates a stronger binding affinity. For this compound, the pKi for the M1 receptor was determined to be 8.60. nih.gov

The selectivity of this compound for one receptor subtype over another is expressed as a ratio. For instance, its selectivity for M1 over M2 is approximately 5-fold, while its selectivity for M1 over M3 is a striking 2700-fold. nih.gov The selectivity for M1 over M4 is about 76-fold. nih.gov This profile indicates a clear preference for the M1 receptor, followed by M2, M4, and a significantly lower affinity for the M3 subtype. nih.govnih.gov

Interactive Table: this compound Muscarinic Receptor Affinity and Selectivity

| Receptor Subtype | pKi | Selectivity Ratio (M1/Subtype) |

| M1 | 8.60 nih.gov | 1 |

| M2 | - | 5 nih.gov |

| M3 | - | 2700 nih.gov |

| M4 | - | 76 nih.gov |

The interaction between a ligand like this compound and its receptor is a dynamic process governed by the rates of association and dissociation. ibmc.msk.ru These kinetic parameters, along with thermodynamic properties, provide a deeper understanding of the binding event beyond simple affinity measurements. mdpi.com In vitro studies, typically conducted under controlled conditions with stable concentrations of the receptor and ligand, are essential for characterizing these interactions. ibmc.msk.ru

While specific kinetic rate constants (kon and koff) and detailed thermodynamic data (changes in enthalpy and entropy) for this compound's binding to each muscarinic subtype are not extensively detailed in the provided search results, the principles of ligand-receptor binding kinetics apply. The equilibrium dissociation constant (Ki), from which the pKi is derived, is a thermodynamic parameter that relates the concentrations of the ligand, receptor, and ligand-receptor complex at equilibrium. mdpi.comnih.gov The affinity of a ligand is determined by the ratio of its association and dissociation rate constants. semanticscholar.org

Pharmacological studies indicate that this compound acts as a competitive antagonist at muscarinic receptors. nih.gov This means that this compound binds to the same site on the receptor as the endogenous agonist, acetylcholine—the orthosteric site. nih.govmdpi.com By occupying this site, it directly competes with acetylcholine and prevents it from binding and activating the receptor. Functional studies have shown that tetraamines, including compounds related to this compound, antagonize the effects of muscarinic agonists in a competitive manner. nih.gov

Allosteric modulation, in contrast, involves a ligand binding to a site on the receptor that is distinct from the orthosteric site. semanticscholar.orgmdpi.com This binding event induces a conformational change in the receptor that can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the affinity or efficacy of the orthosteric ligand. nih.gov While the primary mechanism of this compound is competitive antagonism, the broader class of polymethylene tetraamines has been studied in the context of allosteric interactions, highlighting the complexity of ligand-receptor binding at muscarinic receptors. mdpi.com

Preclinical Pharmacological Investigations

In Vivo Studies in Animal Models (Non-Human)

In vivo studies are essential to understand how a compound's in vitro pharmacological properties translate to a whole biological system.

While specific in vivo studies focusing on Dipitramine are not detailed in the reviewed literature, research on closely related polymethylene tetraamines provides insight into the types of animal models used for this class of compounds. For instance, the M2-selective antagonist tripitramine (B121858) has been evaluated in anesthetized and pithed rat models. nih.gov These preparations are used to assess a compound's functional antagonism at different muscarinic receptor subtypes in vivo, such as cardiac M2 receptors controlling heart rate and vascular M3 receptors influencing blood pressure. nih.gov Such models would be appropriate for investigating the real-world physiological effects of this compound's receptor antagonism profile.

There is no specific information available in the searched literature regarding the behavioral or detailed physiological effects of this compound administration in animal models. However, it is known from in vivo studies that M2-preferring muscarinic antagonists can increase the release of acetylcholine (B1216132) in brain regions such as the dorsal striatum, hippocampus, and cortex. researchgate.net This neurochemical change is a physiological correlate of blocking presynaptic M2 autoreceptors and could be a potential central effect of compounds like this compound, though this has not been experimentally confirmed for this compound itself. researchgate.net

Methodological Considerations and Predictive Value Limitations in Animal Models for Basic Research

The use of animal models is a cornerstone of preclinical research, providing essential data on the potential efficacy and safety of new chemical entities before they are introduced to human clinical trials. However, the translation of findings from animal studies to human outcomes is fraught with complexities and limitations. This section will explore the key methodological considerations and the inherent limitations in the predictive value of animal models as they pertain to basic research, with a focus on the compound this compound.

A critical examination of the available literature reveals a significant lack of specific data regarding the use of this compound in animal models. Searches for preclinical studies, pharmacological assessments, and methodological evaluations specifically mentioning this compound have not yielded relevant results. Therefore, the following discussion is based on established general principles and challenges in preclinical animal research that would be applicable to the study of any novel compound like this compound.

General Methodological Considerations in Animal Models

The design of preclinical animal studies requires careful consideration of numerous factors to ensure the validity and reproducibility of the findings. nih.gov These include the selection of an appropriate animal species, the method of disease induction (if applicable), and the endpoints being measured.

Disease Induction: Many preclinical studies utilize animal models in which a human disease state is artificially induced. For example, in pain research, chronic constriction injury models in rodents are used to mimic neuropathic pain. nih.gov However, these induced conditions may not fully replicate the complex pathophysiology of human diseases, which often have a multifactorial etiology and a long developmental course. scispace.com This is a significant limitation as the therapeutic effect of a compound like this compound could be highly dependent on the specific underlying mechanisms of the disease.

Experimental Rigor: The internal validity of animal studies can be compromised by various experimental biases. nih.gov Issues such as inadequate randomization, lack of blinding in outcome assessment, and small sample sizes can lead to spurious results. nih.gov Ensuring rigorous experimental design is paramount to obtaining reliable data.

Limitations of Predictive Value

Despite the best efforts to design robust preclinical studies, the predictive value of animal models for human outcomes remains a significant challenge in drug development.

Interspecies Differences: Fundamental biological differences between species are a major hurdle. scispace.com These can manifest in variations in drug metabolism, receptor subtypes, and physiological responses. limav.org For example, a compound that shows a strong affinity for a specific receptor in an animal model may have a different affinity or off-target effects in humans.

Artificial Experimental Conditions: The controlled environment of a laboratory setting does not reflect the heterogeneity of the human population and the influence of environmental factors on disease and treatment response. itrlab.com Factors such as diet, stress, and co-morbidities, which can significantly impact drug efficacy and safety in humans, are often absent in animal studies.

Poor Correlation of Endpoints: The endpoints measured in animal studies may not always be reliable surrogates for clinical outcomes in humans. For example, a reduction in tumor size in a mouse model of cancer does not always translate to improved survival in human patients. A systematic review comparing animal and human study results found that concordance was only around 50%, no better than a coin toss. scispace.com

The following table summarizes some of the key limitations of commonly used animal models in preclinical research:

| Animal Model | Key Advantages | Key Limitations in Predictive Value for Human Outcomes |

| Mice/Rats | - Cost-effective- Short generation time- Well-characterized genetics | - Significant metabolic and physiological differences from humans- Artificial disease induction may not mimic human pathology- High failure rate of translation to clinical trials |

| Rabbits | - Larger size allows for easier surgical manipulation and blood sampling | - Differences in drug metabolism and immune response compared to humans |

| Dogs | - More similar to humans in terms of cardiovascular and gastrointestinal systems | - Ethical concerns- Higher cost and longer lifespan |

| Non-Human Primates | - Highest genetic and physiological similarity to humans | - Significant ethical and welfare concerns- High cost and specialized housing requirements- Limited availability |

| Zebrafish | - Rapid development- Genetic tractability- Suitable for high-throughput screening | - Significant physiological differences from mammals- Limited applicability for studying complex behaviors and diseases |

Detailed Research Findings

As previously stated, specific research findings on the use of this compound in animal models are not available in the public domain. The successful preclinical development of any compound relies on a series of in vitro and in vivo studies to establish its pharmacological profile. news-medical.net These would typically include:

Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. lidebiotech.com

Pharmacodynamic studies: To evaluate the biochemical and physiological effects of the compound and its mechanism of action. nih.gov

Toxicology studies: To assess the potential adverse effects of the compound. lidebiotech.com

The absence of such published data for this compound makes it impossible to provide a detailed analysis of its performance in preclinical models or to comment on the specific methodological challenges that may have been encountered during its investigation.

Advanced Analytical and Computational Methodologies in Dipitramine Research

Spectroscopic and Chromatographic Techniques for Structural and Purity Analysis in Research

The characterization of Dipitramine in a research setting relies on a combination of spectroscopic and chromatographic methods to ensure its structural integrity and purity. The accurate quantification of proteins and analysis of their purity are essential in many areas of scientific research. nih.gov

Spectroscopic techniques are fundamental for elucidating the molecular structure. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the atomic arrangement and molecular weight of this compound, confirming that the synthesis has yielded the correct compound. rsc.org

Chromatographic techniques are the gold standard for assessing the purity of chemical compounds. scribd.com High-Performance Liquid Chromatography (HPLC) is a principal method used for this purpose. mtoz-biolabs.com It separates this compound from any impurities, such as starting materials, by-products, or degradation products. mtoz-biolabs.com The purity is typically determined by analyzing the chromatogram to quantify the peak area of this compound relative to the total area of all detected peaks. mtoz-biolabs.com Gas chromatography (GC) can also be employed, often with a nitrogen detector for enhanced sensitivity and selectivity for nitrogen-containing compounds like this compound. nih.gov Furthermore, thermal analysis methods like Differential Scanning Calorimetry (DSC) can be used to determine purity by analyzing the melting characteristics of the compound. scielo.br

Table 1: Analytical Techniques in this compound Research

| Technique | Purpose in this compound Research | Key Information Provided |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Quantifies the percentage of pure this compound in a sample. |

| Gas Chromatography (GC) | Purity and Quantitative Analysis | Separates and quantifies this compound, especially effective with a nitrogen detector. nih.gov |

| Mass Spectrometry (MS) | Structural Confirmation | Determines the molecular weight and fragmentation pattern, confirming chemical identity. mtoz-biolabs.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Provides detailed information on the molecular structure and connectivity of atoms. |

| Differential Scanning Calorimetry (DSC) | Purity Analysis & Thermal Properties | Determines purity based on melting point depression and measures the heat of fusion. scielo.br |

Radioligand Binding Assay Methodologies

Radioligand binding assays are indispensable tools for characterizing the interaction of this compound with its receptor targets. nih.gov These assays are widely used to determine the affinity and selectivity of ligands for G protein-coupled receptors, such as the muscarinic receptors that this compound targets. nih.gov The methodology involves using a radiolabeled ligand that binds to the receptor of interest.

In competition binding assays, researchers measure the ability of unlabeled this compound to displace a known radioligand from the receptor. nih.gov These experiments generate inhibition constants (Ki), which quantify the affinity of this compound for the receptor. researchgate.net For instance, the affinity of this compound for various muscarinic receptor subtypes (M2 and M3) has been determined using this method, showing its profile as a selective antagonist. doi.org The process involves incubating cell membranes expressing the target receptor with a fixed concentration of a radioligand and varying concentrations of this compound. researchgate.net The amount of bound radioactivity is then measured using a scintillation counter. researchgate.netnih.gov The lower the Ki value, the higher the binding affinity.

Saturation binding experiments can also be performed to determine the density of receptors (Bmax) in a given tissue and the equilibrium dissociation constant (Kd) of the radioligand itself. nih.govresearchgate.net These assays are crucial for understanding the pharmacological profile of this compound and comparing it to other related antagonists like tripitramine (B121858). doi.org

Table 2: Reported Binding Affinities (Ki) of this compound at Muscarinic Receptors

| Receptor Subtype | Reported Ki (nM) | Reference Compound | Reference Ki (nM) |

| m2 | 1.21 ± 0.16 | Tripitramine | 0.30 ± 0.02 |

| m3 | 58.0 ± 6.23 | Tripitramine | 490 ± 45.3 |

Data sourced from competition binding studies against a radioligand. doi.org

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become essential for understanding the molecular basis of this compound's activity. scribd.comphysionet.org These in silico techniques provide insights that are often difficult to obtain through experimental methods alone, guiding the rational design of new compounds. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation, or "pose," of a ligand when it binds to a receptor. nih.govresearchgate.net For this compound, docking simulations model its interaction with the binding sites of various muscarinic receptor subtypes. nih.gov The process involves placing the flexible this compound molecule into the three-dimensional structure of the target receptor and evaluating the fit using a scoring function. frontiersin.org These simulations help identify key amino acid residues that interact with the ligand through hydrogen bonds, electrostatic forces, and hydrophobic contacts, explaining the structural basis for its binding affinity and selectivity. mdpi.com

Molecular dynamics (MD) simulations provide a dynamic view of the this compound-receptor complex, complementing the static picture from molecular docking. mdpi.comresearchgate.net By simulating the movements of atoms over time, MD can reveal how the protein and ligand adapt to each other upon binding, a phenomenon known as induced fit. frontiersin.orgnih.gov These simulations are used to assess the stability of the predicted binding pose and to analyze the conformational flexibility of both the ligand and the receptor's binding pocket. researchgate.netmolqube.com The resulting trajectories allow for the calculation of binding free energies, providing a more rigorous prediction of binding affinity. nih.gov

Quantum chemical calculations are employed to investigate the electronic properties of the this compound molecule. researchgate.net Methods like Density Functional Theory (DFT) can elucidate the electronic structure, charge distribution, and molecular orbitals of the ligand. ethz.chwiley.com This information is crucial for understanding the nature of the non-covalent interactions (e.g., electrostatics, polarization) that govern its binding to the receptor. researchgate.net By providing a detailed description of its electronic properties, these calculations can help explain the molecule's intrinsic reactivity and its ability to form specific interactions within the receptor's binding site. nih.gov

In silico profiling uses computational algorithms to predict the likely biological targets of a compound based on its chemical structure. nih.gov For this compound, these methods can predict potential on-target and off-target interactions by comparing its structure to libraries of compounds with known activities. plos.orgnih.gov Techniques range from chemical similarity searches to machine learning models trained on large datasets of drug-target interactions. nih.govfrontiersin.org This approach can help anticipate the broader pharmacological profile of this compound, identify potential side effects due to off-target binding, or suggest new therapeutic applications (drug repositioning). nih.govplos.org

Future Directions and Emerging Research Avenues

Exploration of Novel Receptor Subtypes and Isoforms Targeted by Polyamine Scaffolds

The therapeutic potential and pharmacological applications of polyamine scaffolds are intrinsically linked to their interactions with specific receptor subtypes and isoforms. While Dipitramine is known for its activity at muscarinic receptors, the broader family of polyamines interacts with a wide array of ion channels and receptors. researchgate.netresearchgate.net Future research is increasingly focused on identifying and characterizing novel interactions with less-explored receptor families.

Natural polyamines like spermine (B22157) and spermidine (B129725) are known to modulate ionotropic glutamate (B1630785) receptors (iGluRs), including AMPA, NMDA, and kainate receptors. nih.gov The specificity of this modulation is often dependent on the subunit composition of the receptor complex. nih.gov For instance, GluA2-lacking AMPA receptors exhibit high sensitivity to polyamine block, a characteristic that influences synaptic plasticity. nih.gov Research is now extending to investigate how synthetic polyamine derivatives could offer enhanced selectivity for specific iGluR subtypes, or even for orphan receptors where endogenous ligands are not yet fully known. nih.gov

Furthermore, the interaction of polyamines with nicotinic acetylcholine (B1216132) receptors (nAChRs) presents another fertile ground for exploration. nih.govfrontiersin.org Studies have shown that polyamine analogs can act as antagonists at various nAChR subtypes, and there is a concerted effort to develop ligands with high selectivity for specific subtypes, such as the α9α10 nAChR, which is implicated in neuropathic pain. researchgate.netfrontiersin.org The discovery that polyamines might also influence the biogenesis of nAChR subtypes opens up new avenues for therapeutic intervention. frontiersin.org The use of scaffolding proteins like SAP102 and Chapsyn110 in photoreceptor cells, which organize kainate receptors and potassium channels, highlights the complexity of these interactions and suggests that targeting the entire signaling complex, rather than just the receptor, could be a future strategy. nih.gov

Development of Multitarget-Directed Ligands Incorporating this compound Scaffolds

The traditional "one-molecule, one-target" approach to drug discovery is often insufficient for treating complex, multifactorial diseases like neurodegenerative disorders. nih.gov This has led to the rise of the multitarget-directed ligand (MTDL) strategy, which aims to design single molecules capable of modulating multiple biological targets simultaneously. nih.govresearchgate.netmdpi.com The polyamine scaffold, including that of this compound, is considered an ideal template for developing such MTDLs due to its inherent ability to interact with various receptors. researchgate.net

In the context of Alzheimer's disease (AD), for example, researchers are designing MTDLs that combine the features of a cholinesterase inhibitor with other beneficial properties. nih.govfrontiersin.org A polyamine backbone can be functionalized with different pharmacophores to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO A and B), while also possessing antioxidant and metal-chelating properties. researchgate.netfrontiersin.org For instance, novel quinone-bearing polyamines have been developed as MTDLs for AD, targeting both cholinesterases and amyloid-β aggregation. researchgate.net The goal is to create a synergistic effect where the different pharmacological activities work in concert to provide a greater therapeutic benefit than a combination of single-target drugs. nih.gov This approach is not limited to AD; MTDLs based on polyamine structures are being explored for various other conditions, leveraging the versatility of the polyamine chain to engage diverse targets like serotonin (B10506) receptors. researchgate.netmdpi.com

Integration of Advanced Omics Technologies in Mechanistic Elucidation (e.g., Proteomics in Target Identification)

Understanding the precise mechanism of action of a compound is crucial for its development and clinical application. Advanced "omics" technologies, particularly chemical proteomics, are revolutionizing this process by enabling unbiased, large-scale identification of a drug's molecular targets. mdpi.com Instead of relying on hypothesis-driven approaches, proteomics allows researchers to "fish" for the binding partners of a compound like this compound within the entire cellular proteome. drughunter.com

Methods such as affinity-based chemoproteomics and activity-based proteome profiling (ABPP) are powerful tools for target deconvolution. drughunter.com These techniques can help to not only confirm expected on-target interactions but also to uncover previously unknown off-target effects, which are critical for understanding a drug's full biological activity and potential side effects. biognosys.com For instance, a this compound-derived chemical probe could be used to pull down its binding proteins from cell lysates, which are then identified using mass spectrometry. mdpi.comdrughunter.com

Furthermore, quantitative proteomics methods like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) can provide quantitative data on how a compound affects protein abundance, helping to distinguish true targets from non-specific interactions. mdpi.com This deep mechanistic insight is invaluable for validating targets, optimizing lead compounds, and de-risking the drug development pipeline. biognosys.comnih.gov The integration of proteomics with other omics data, such as transcriptomics, can provide a comprehensive, systems-level view of a compound's impact on cellular pathways. sapient.bio

Innovations in Synthetic Methodologies for Polyamine Antagonists with Enhanced Selectivity

The therapeutic utility of polyamine antagonists is highly dependent on their selectivity for specific receptor subtypes. A significant challenge in this area has been the synthesis of polyamine derivatives with precise modifications, due to the presence of multiple reactive amino groups on the polyamine backbone. mdpi.com Recent innovations in synthetic chemistry are addressing this challenge, enabling the creation of novel antagonists with enhanced selectivity. mdpi.comresearchgate.net

Solid-phase synthesis has emerged as a powerful technique for constructing polyamine chains with selective functionalization. mdpi.com By using orthogonal protecting groups to differentiate between primary and secondary amines, chemists can introduce specific modifications at desired positions along the polyamine scaffold. mdpi.com This allows for the systematic exploration of structure-activity relationships and the fine-tuning of ligand selectivity. nih.gov For example, this methodology has been successfully used to synthesize mono-fluorobenzoylated polyamines as precursors for radiotracers, demonstrating precise control over the modification site. mdpi.com

Other innovative methods include the use of the Ugi multicomponent reaction, the Fukuyama amine synthesis, and various regioselective protection strategies. mdpi.com These approaches offer efficient and versatile routes to a wide range of polyamine analogues. mdpi.comresearchgate.net The development of milder, more chemoselective, and environmentally friendly reaction conditions is also a key focus, making the synthesis of these complex molecules more practical and scalable. researchgate.net These synthetic advancements are critical for generating the diverse chemical libraries needed to probe biological systems and identify the next generation of highly selective polyamine-based therapeutics. nih.govresearchgate.net

Application of Artificial Intelligence and Machine Learning in this compound Research and Design

Data Tables

Table 1: Key Research Avenues and Associated Technologies

| Research Avenue | Core Objective | Key Technologies/Methods | Potential Impact |

|---|---|---|---|

| Novel Receptor Exploration | Identify new biological targets for polyamine scaffolds. | Radioligand Binding Assays, Electrophysiology, Functional Assays. nih.gov | Expansion of therapeutic applications for polyamine-based drugs. |

| Multitarget-Directed Ligands (MTDLs) | Design single molecules hitting multiple disease-relevant targets. | Hybrid Molecule Design, Pharmacophore Modeling, In Vitro/In Vivo Assays. nih.govfrontiersin.org | Enhanced efficacy for complex multifactorial diseases like Alzheimer's. |

| Omics in Mechanistic Elucidation | Uncover on- and off-target effects and mechanisms of action. | Chemical Proteomics, Mass Spectrometry, ABPP, SILAC. mdpi.comdrughunter.combiognosys.com | Improved drug safety profiles and rational lead optimization. |

| Innovative Synthetic Methodologies | Achieve highly selective modification of polyamine structures. | Solid-Phase Synthesis, Orthogonal Protecting Groups, Ugi/Fukuyama Reactions. mdpi.commdpi.com | Access to novel, highly selective, and potent chemical entities. |

| AI/ML in Drug Design | Accelerate the design and optimization of novel analogues. | Generative Adversarial Networks (GANs), Reinforcement Learning, Predictive Modeling. researchgate.netchemrxiv.org | Reduced discovery timelines and more efficient development of new drugs. |

Q & A

Basic Research Question Development

- Methodology : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:

- Feasibility: "What experimental models are most suitable for assessing this compound’s neuropharmacological effects in vivo?"

- Novelty: "How does this compound’s binding affinity compare to structurally analogous compounds in modulating receptor X?"

- Literature Gap Identification : Conduct systematic reviews using databases like PubMed and Scopus, prioritizing peer-reviewed studies over preprints. Tools like PRISMA frameworks help map contradictions (e.g., conflicting efficacy results in rodent vs. primate models) .

What experimental design considerations are critical for ensuring reproducibility in this compound pharmacology studies?

Q. Basic Experimental Design

- Key Factors :

- Dosage standardization : Use pharmacokinetic data to define biologically relevant concentrations, avoiding arbitrary dosing.

- Control groups : Include positive/negative controls (e.g., known agonists/antagonists for receptor targets).

- Blinding and randomization : Mitigate bias in behavioral or cellular assays.

- Validation : Cross-validate results using orthogonal methods (e.g., ELISA and Western blot for protein expression analysis) .

How should researchers analyze contradictory data on this compound’s metabolic stability across different in vitro models?

Q. Advanced Data Contradiction Analysis

- Methodology :

- Source Evaluation : Compare experimental conditions (e.g., hepatocyte vs. microsomal assays, species-specific CYP450 activity).

- Statistical Reanalysis : Apply meta-analytic techniques to pooled data, testing for heterogeneity (e.g., I² statistic).

- Triangulation : Integrate computational predictions (e.g., molecular docking for enzyme interactions) with empirical data .

- Example Contradiction : Discrepancies in half-life (t½) values may arise from differences in assay pH, temperature, or cofactor availability.

What advanced methodologies are recommended for elucidating this compound’s mechanism of action in complex biological systems?

Q. Advanced Mechanistic Studies

- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify signaling pathways affected by this compound.

- High-Content Imaging : Use CRISPR-engineered fluorescent reporters to track real-time receptor internalization in live cells.

- Machine Learning : Train models on structural-activity relationships (SAR) to predict off-target interactions .

How can researchers optimize analytical methods for quantifying this compound in biological matrices with high sensitivity?

Q. Advanced Analytical Chemistry

- Method Development :

- Chromatography : Employ UHPLC with tandem mass spectrometry (MS/MS) for low-concentration detection (LOQ < 1 ng/mL).

- Sample Preparation : Compare solid-phase extraction (SPE) vs. protein precipitation for plasma/urine matrices.

- Validation Parameters :

- Precision (CV ≤ 15%), accuracy (85–115% recovery), matrix effect evaluation (ion suppression/enhancement) .

What strategies are effective for synthesizing this compound derivatives to explore structure-activity relationships (SAR)?

Q. Advanced Synthetic Chemistry

- Scaffold Modification : Prioritize functional groups with known pharmacophoric relevance (e.g., halogenation at position Y for increased lipophilicity).

- Computational Guidance : Use DFT calculations to predict electronic effects on binding affinity.

- In Silico Screening : Virtual libraries of derivatives can be docked against target receptors to prioritize synthesis .

How should researchers address ethical and practical challenges in translational this compound studies involving animal models?

Q. Advanced Translational Research

- Ethical Frameworks : Adhere to ARRIVE guidelines for reporting animal studies, ensuring sample size justification and harm-benefit analysis.

- Species Selection : Validate target conservation (e.g., receptor homology ≥80% between humans and model species).

- Dose Translation : Apply allometric scaling or physiologically based pharmacokinetic (PBPK) modeling to extrapolate human-equivalent doses .

What are best practices for integrating this compound research findings into a cohesive narrative for high-impact publication?

Q. Advanced Scientific Writing

- Structural Clarity : Use the IMRAD format, emphasizing Methods reproducibility (e.g., detailed protocols in supplements).

- Data Visualization : Prioritize high-information-density figures (e.g., heatmaps for omics data, pharmacokinetic curves with error bands).

- Conflict Resolution : Transparently address limitations (e.g., "Inconsistent solubility data may reflect batch-to-batch variability in excipients") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.